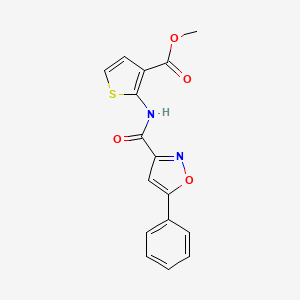

Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c1-21-16(20)11-7-8-23-15(11)17-14(19)12-9-13(22-18-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUDSYVECGZURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate typically involves multiple steps. One common route starts with the preparation of the isoxazole ring, which can be achieved through a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiophene ring is then introduced through a condensation reaction involving sulfur and an α-methylene carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for the formation of carbohydrazide derivatives and methanolic conditions for cyclization reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate typically involves the reaction of isoxazole derivatives with thiophene carboxylic acids. The structural integrity is confirmed through various spectroscopic methods including NMR and mass spectrometry, ensuring that the compound retains its desired functional groups for biological activity.

Antimicrobial Properties

Research indicates that derivatives of isoxazole and thiophene exhibit notable antimicrobial properties. A study highlighted the effectiveness of related compounds against drug-resistant strains of Mycobacterium tuberculosis, suggesting that modifications to the isoxazole structure can enhance potency against this pathogen. Specifically, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MIC) as low as 0.03 µg/mL against resistant strains, indicating a promising avenue for tuberculosis treatment .

Anti-inflammatory Effects

In addition to antimicrobial activity, methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate has been investigated for its anti-inflammatory properties. Compounds in this class have shown to inhibit pro-inflammatory cytokines in vitro, positioning them as potential candidates for treating inflammatory diseases .

Case Study: Antitubercular Activity

A comprehensive study evaluated a series of isoxazole derivatives, including methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate, for their antitubercular activity. The results indicated that several compounds exhibited significant activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains. The most potent analogs had MIC values ranging from 0.03 to 0.5 µg/mL, showcasing their potential as new therapeutic agents .

| Compound | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | Structure A | 0.03 | Highly potent |

| Compound B | Structure B | 0.5 | Moderate potency |

| Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate | Target Compound | TBD | Under investigation |

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of related compounds, demonstrating that certain derivatives significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in human cell lines. This suggests a mechanism where these compounds may modulate immune responses, providing a basis for further development in treating autoimmune conditions .

Mechanism of Action

The mechanism of action of Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing it to inhibit enzymes by mimicking the natural substrate . The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Core Structure Variations

The compound belongs to a class of thiophene-3-carboxylate derivatives with diverse acylated amino groups. Key analogues include:

Structural Insights :

Key Differences :

Biological Activity

Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate

The synthesis of this compound typically involves the reaction of isoxazole derivatives with thiophene carboxylic acids. The process can be optimized using various coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxamide bond. The general reaction scheme can be summarized as follows:

- Formation of Isoxazole Derivative : Reacting phenylhydrazine with an appropriate carbonyl compound.

- Coupling Reaction : The isoxazole derivative is coupled with thiophene-3-carboxylic acid using DCC and DMAP.

- Formation of Methyl Ester : The product is then methylated to yield the final compound.

Antimicrobial Properties

Research indicates that Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the micromolar range, indicating potent activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 12 |

| Staphylococcus aureus | 8 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa), Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate demonstrated significant cytotoxic effects. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These findings suggest that the compound may interfere with cellular proliferation pathways, warranting further investigation into its mechanism of action.

The proposed mechanism for the biological activity of Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate involves the inhibition of key enzymes involved in cell division and metabolic processes. Specifically, it is hypothesized that the compound may act as an inhibitor of certain kinases that are crucial for tumor growth and survival.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in bacterial load in infected mice models compared to controls, highlighting its potential as a therapeutic agent against bacterial infections.

- Case Study on Cancer Treatment : In another investigation, administration of Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate led to a marked decrease in tumor size in xenograft models of breast cancer. The study concluded that this compound could be a promising candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(5-phenylisoxazole-3-carboxamido)thiophene-3-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step processes, such as:

- Amide coupling : Reacting a thiophene-3-carboxylate intermediate with 5-phenylisoxazole-3-carboxylic acid using coupling agents like DCC or EDC in anhydrous solvents (e.g., CH₂Cl₂) under nitrogen .

- Functionalization : Introducing substituents via electrophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Heck reaction) to ensure regioselectivity .

- Optimization : Adjusting temperature (e.g., reflux for 3–72 hours), stoichiometry (1.2 equivalents of anhydrides), and catalysts (triethylamine for deprotonation) to improve yields (e.g., 47–67% as in ) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and electronic environments. For example, thiophene ring protons appear at δ 6.8–7.5 ppm, while ester carbonyl carbons resonate at ~165–170 ppm .

- IR Spectroscopy : Key peaks include C=O (1700–1750 cm⁻¹), C=C (1600–1650 cm⁻¹), and NH (3200–3350 cm⁻¹) .

- HPLC/MS : Reverse-phase HPLC (gradient: 30%→100% methanol/water) ensures purity (>95%), while HRMS validates molecular weight (e.g., [M+H⁺] at m/z 378.40 in ) .

Q. What purification strategies are effective for isolating this compound?

- Methods :

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates intermediates .

- Recrystallization : Methanol or ethanol yields high-purity crystalline solids (melting points: 191–226°C) .

- Reverse-Phase HPLC : Critical for removing unreacted amines or acylating agents, especially in multi-step syntheses .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the structural analysis of this compound?

- Protocol :

- Data Collection : High-resolution diffraction data (e.g., synchrotron sources) for twinned crystals or low-symmetry space groups .

- Refinement : SHELXL applies restraints for disordered moieties (e.g., methoxy groups) and validates H-bonding networks via R₁ values (<0.05) .

- Validation : PLATON checks for missed symmetry and corrects for absorption effects .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : Discrepancies in NMR integration may arise from dynamic effects (e.g., rotamers in acrylamide groups). Strategies include:

- Variable-Temperature NMR : Identifies conformational exchange (e.g., coalescence at 300 K) .

- 2D-COSY/HSQC : Resolves overlapping signals (e.g., thiophene vs. phenyl protons) .

- Crystallographic Cross-Validation : Matches experimental bond lengths/angles with DFT-optimized structures .

Q. What computational approaches predict the compound’s pharmacological potential?

- Methods :

- Pharmacophore Modeling : Aligns acrylamide and isoxazole groups with β-secretase 1 active sites (align scores >0.45 in ).

- Molecular Dynamics : Simulates binding stability of the thiophene ring in hydrophobic pockets (e.g., 50 ns simulations with AMBER).

- ADMET Prediction : SwissADME evaluates logP (~4.0) and bioavailability risks (e.g., CYP450 inhibition) .

Q. How to optimize reaction yields in large-scale syntheses while minimizing side products?

- Strategies :

- Flow Chemistry : Continuous reactors improve heat dissipation for exothermic steps (e.g., acylation) .

- Catalyst Screening : Pd(OAc)₂/XPhos enhances cross-coupling efficiency (TON >100) .

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation to halt reactions at ~90% conversion .

Q. What structural modifications enhance bioactivity while maintaining metabolic stability?

- Design Principles :

- Isoxazole Replacement : Substituting with pyrazole or triazole improves solubility (cLogP reduction by 0.5–1.0 units).

- Ester Hydrolysis Resistance : Fluorinated esters (e.g., trifluoroethyl) reduce hepatic clearance .

- Pro-drug Strategies : Phosphonamide derivatives enhance membrane permeability in in vitro assays (e.g., Caco-2 models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.